4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,3,5-triazine ring. The structure features a 4-(dimethylamino)phenyl substituent at position 4 of the triazino-benzimidazole scaffold. This compound belongs to a broader class of dihydro[1,3,5]triazino[1,2-a]benzimidazole derivatives, which are synthesized via cyclocondensation reactions between 2-guanidinobenzimidazole and substituted aldehydes .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-22(2)12-9-7-11(8-10-12)15-20-16(18)21-17-19-13-5-3-4-6-14(13)23(15)17/h3-10,15H,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZOLYIPLEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(Dimethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a notable member of the benzimidazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine ring fused with a benzimidazole moiety. Its molecular formula is , and it features significant functional groups that contribute to its biological activity.
Structural Formula
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Research Findings:
A recent review highlighted that derivatives with a benzimidazole core effectively blocked Lck activity, a critical factor in T-cell activation and inflammation . This indicates that compounds like This compound could be explored further for therapeutic use in autoimmune conditions.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways.
- Receptor Binding: Studies suggest that it interacts with receptors such as AT1 receptors, which play a role in hypertension and cardiovascular diseases .
Comparative Biological Activity Table
Scientific Research Applications
Pharmacological Properties
Recent literature highlights several pharmacological activities associated with benzimidazole derivatives, including:
- Antibacterial Activity : Compounds containing the benzimidazole structure have demonstrated significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed superior activity compared to standard antibiotics like amoxicillin and ciprofloxacin .
- Anti-inflammatory Effects : Research indicates that benzimidazole derivatives can inhibit inflammatory responses. Studies have reported compounds exhibiting potent inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α), showcasing their potential as anti-inflammatory agents .
- Analgesic Properties : Several studies have evaluated the analgesic effects of benzimidazole derivatives. For example, certain compounds have shown significant pain relief in animal models comparable to standard analgesics such as ibuprofen and diclofenac .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Antibacterial Studies : A study by Mahmoud et al. highlighted that certain benzimidazole derivatives exhibited significant antibacterial activity against a range of gram-positive and gram-negative bacteria. Compounds were tested in vitro and displayed promising results compared to traditional antibiotics .
- Inflammation Models : In a comparative study, researchers assessed the anti-inflammatory activity of various benzimidazole derivatives in murine models. The results indicated that some compounds significantly reduced paw edema and inflammatory markers when compared to control groups treated with standard drugs .
Data Table: Comparative Efficacy of Benzimidazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dihydro[1,3,5]triazino[1,2-a]benzimidazole derivatives arises primarily from variations in the aryl substituent at position 3. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities:
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Donating vs.
- Solubility : Hydroxyl and methoxy substituents () increase polarity and water solubility, whereas thienyl () and halogenated groups () favor lipid membranes.
- Tautomerism : Compounds like 4-(4-hydroxyphenyl)-... exhibit annular prototropic tautomerism, which may influence reactivity and biological interactions .
Key Observations :
- Hydroxyl vs. Methoxy : The hydroxyl-substituted analog () demonstrated superior antinematodal activity compared to methoxy, likely due to stronger hydrogen bonding with target enzymes .
- Fluorine Substitution : Despite fluorine’s metabolic stability benefits, its steric bulk may reduce binding efficiency .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions critically influence yield?
The compound can be synthesized via condensation reactions between 2-guanidinobenzimidazole derivatives and aromatic aldehydes. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysts like concentrated HCl, followed by recrystallization from ethanol/water mixtures to improve purity . For example, analogous triazino-benzimidazole derivatives have been synthesized with yields of ~65% under reflux for 18 hours in DMSO, with purification involving ice-water precipitation and ethanol recrystallization . Variations in solvent choice (DMF vs. DMSO) and reaction time significantly affect yield due to differences in solubility and reaction kinetics.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : 1H/13C NMR is critical for confirming the presence of the dimethylamino group (δ ~2.8–3.2 ppm for –N(CH3)2) and the triazino-benzimidazole core.
- X-ray Crystallography : Resolves structural features like planarity of the triazine ring and phenyl group disorder. For example, crystallographic studies of similar compounds revealed a disordered phenyl ring (55.8:44.2 occupancy ratio) and hydrogen-bonding networks (N–H⋯Cl interactions) stabilizing the crystal lattice . Refinement protocols often employ restrained parameters for disordered moieties and riding models for hydrogen atoms.
Q. What initial biological screening approaches are recommended to assess dihydrofolate reductase (DHFR) inhibition?
Enzymatic assays using recombinant DHFR and spectrophotometric monitoring of NADPH oxidation (λ = 340 nm) are standard. Competitive inhibition can be evaluated via IC50 determination, with positive controls like methotrexate. Structural analogs of this compound have shown DHFR inhibitory activity, suggesting similar mechanisms involving binding to the enzyme’s active site .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict substituent effects on bioactivity?
Quantum chemical calculations (e.g., DFT) can model transition states to identify rate-limiting steps, while molecular docking predicts binding affinities to DHFR. For instance, reaction path searches using software like GRRM or Gaussian can screen optimal solvent/catalyst combinations, reducing trial-and-error experimentation . Substituent effects (e.g., electron-donating groups like –N(CH3)2 vs. halogens) can be computationally evaluated for their impact on electronic properties and binding interactions.
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
Discrepancies may arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Methodological steps include:
- Solubility Enhancement : Co-solvent systems (PEG-400/water) or nanoformulation.
- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots.
- Pharmacokinetic Profiling : LC-MS/MS quantification of plasma/tissue concentrations over time. Analogous compounds with imidazo-pyrimidine scaffolds have shown improved in vivo efficacy via structural modifications (e.g., sulfonamide groups enhancing bioavailability) .
Q. What methodologies address crystallographic disorder in structural studies?
For disordered phenyl rings (e.g., two orientations at ~90°), refinement strategies include:
- Occupancy Ratio Refinement : Fixed or freely refined ratios (e.g., 55.8:44.2 in ).
- Restrained Geometry : C–C bond lengths constrained to 1.39 Å for rigid hexagons.
- Hydrogen Bond Analysis : Validate packing motifs via intermolecular interactions (N–H⋯Cl/N).
Q. How can derivatives be designed to enhance solubility without compromising bioactivity?
- Polar Substituents : Introduce –OH, –SO3H, or tertiary amines to improve aqueous solubility.
- Prodrug Strategies : Mask amino groups with acid-labile protecting groups (e.g., acetyl).
- Bioisosteric Replacement : Replace the dimethylamino group with morpholine or piperazine rings, balancing solubility and DHFR binding. Structural analogs with triazole-thioether moieties demonstrated improved solubility via enhanced hydrogen-bonding capacity .
Key Methodological Takeaways
- Synthesis Optimization : Prioritize solvent polarity and acid catalysis for condensation reactions.
- Data Interpretation : Use restrained refinement for crystallographic disorder and validate via hydrogen-bond networks.
- Translational Research : Integrate computational screening with enzymatic assays to bridge in vitro and in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
